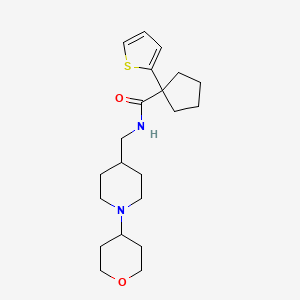

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O2S/c24-20(21(9-1-2-10-21)19-4-3-15-26-19)22-16-17-5-11-23(12-6-17)18-7-13-25-14-8-18/h3-4,15,17-18H,1-2,5-14,16H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZJCPKIEHLTLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NCC3CCN(CC3)C4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to its biological activity, making it a subject of interest for various therapeutic applications.

Structural Characteristics

The compound features several key structural elements:

- Tetrahydro-2H-pyran moiety : This cyclic ether contributes to the compound's lipophilicity and potential interactions with biological membranes.

- Piperidine ring : Known for its role in modulating neurotransmitter systems, this structure may influence the compound's pharmacological profile.

- Cyclopentanecarboxamide group : This functional group is often associated with various receptor interactions.

Biological Activities

This compound exhibits a range of biological activities:

- Receptor Binding : The compound has been shown to interact with several receptor types, including chemokine receptors. For example, related compounds have demonstrated significant binding affinity to the CCR2 receptor, which is involved in inflammatory responses .

- Anti-inflammatory Properties : Research suggests that compounds with similar structures can modulate pathways related to pain perception and inflammation, indicating potential therapeutic applications in treating neuropathic pain and inflammatory disorders.

- Antitumor Activity : Some derivatives of cyclopentanecarboxamide have exhibited promising antitumor effects, particularly through inhibition of specific signaling pathways involved in cancer progression, such as the ALK5 receptor pathway .

Case Study 1: CCR2 Antagonism

A related study highlighted the development of a cyclopentane scaffold that showed enhanced binding and antagonist activity against the human CCR2 receptor. The lead compound exhibited an IC50 value of 1.3 nM, indicating strong potency in blocking this receptor's activity .

Case Study 2: ALK5 Inhibition

Another study focused on the synthesis of tetrahydro-pyran derivatives that inhibited ALK5 autophosphorylation with IC50 values around 25 nM. These findings underscore the potential of compounds similar to this compound in cancer therapy .

Comparative Analysis

The following table summarizes key features and biological activities of this compound compared to related compounds:

| Compound Name | Structural Features | Biological Activity | IC50 Values |

|---|---|---|---|

| N-(piperidin-4-yl)ethanesulfonamide | Piperidine ring, sulfonamide group | Anti-inflammatory | Not specified |

| 3-piperidinyl-cyclopentanecarboxamide | Cyclopentane scaffold | CCR2 antagonist | 1.3 nM |

| Tetrahydro-pyran derivatives | Tetrahydro-pyran moiety | ALK5 inhibitor | 25 nM |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs described in recent literature and patents. Key comparisons are summarized below:

Structural and Physicochemical Differences

Notes:

- The naphthalene group in Compound 17 increases aromatic surface area, which may improve target binding but reduce solubility .

- The pyrazole variant eliminates the piperidine ring, likely reducing conformational flexibility and metabolic vulnerability.

Metabolic Stability Insights

- Microsomal stability assays for Compound 17 in human/mouse liver microsomes showed moderate stability (60% remaining at 30 min), with THP likely shielding labile sites.

- The thiophene ring in the target compound may introduce metabolic liabilities (e.g., sulfoxidation), whereas the trifluoromethylpyridine in Example 9 could enhance stability by resisting oxidation.

Implications for Drug Design

- THP-piperidine hybrids (target compound, Compound 17) balance metabolic stability and CNS penetration, making them suitable for neurotherapeutic candidates.

- Thiophene vs. Naphthalene : Thiophene offers reduced molecular weight and better solubility than naphthalene but may compromise target affinity in hydrophobic pockets.

- Pyridine vs. Pyran : Pyridine-containing analogs may exhibit stronger hydrogen bonding but shorter half-lives due to increased cytochrome P450 interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.